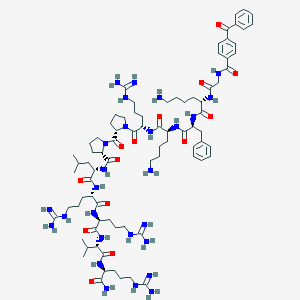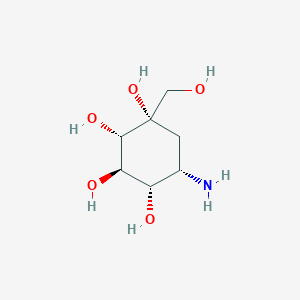
Valiolamine
Overview
Description
Valiolamine is a naturally occurring aminocyclitol with the molecular formula C7H15NO5. It is a key intermediate in the synthesis of various α-glucosidase inhibitors, such as voglibose, which are used to manage diabetes by inhibiting the breakdown of carbohydrates into glucose . This compound is known for its potent inhibitory activity against α-glucosidases, making it a valuable compound in both pharmaceutical and biochemical research .
Mechanism of Action
Target of Action
Valiolamine primarily targets α-glucosidases , a group of enzymes present in the brush border of enterocytes, which are cells lining the small intestine . These enzymes are responsible for breaking down non-absorbable oligosaccharides and polysaccharides into smaller, absorbable monosaccharides, such as glucose .
Mode of Action
This compound exerts its effect by competitively inhibiting the action of α-glucosidases . By doing so, it slows down the digestion and absorption of carbohydrates in the digestive system . This delay in carbohydrate breakdown leads to a gradual release of glucose into the bloodstream, preventing a rapid increase in postprandial (after-meal) plasma glucose levels .
Biochemical Pathways
The inhibition of α-glucosidases by this compound affects the carbohydrate digestion pathway . This results in a delay in the breakdown of non-absorbable oligosaccharides and polysaccharides into smaller, absorbable monosaccharides . The downstream effect of this is the regulation of postprandial blood glucose levels .
Pharmacokinetics
When taken orally, this compound is slowly and poorly absorbed, leading to undetectable plasma concentrations at therapeutic doses . The majority of the active unchanged drug remains in the gastrointestinal tract, where it undergoes metabolism by intestinal enzymes and microbial flora . In terms of elimination, this compound is rapidly excreted in stools, while renal excretion is insignificant . These elimination pathways suggest that the drug’s primary route is through fecal excretion .
Result of Action
The primary result of this compound’s action is the regulation of postprandial blood glucose levels . By inhibiting α-glucosidases and slowing down carbohydrate digestion, this compound prevents a rapid increase in blood glucose levels after meals .
Action Environment
The action of this compound is primarily within the gastrointestinal tract . Environmental factors such as pH and the presence of other substances in the gut could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Valiolamine interacts with various enzymes, proteins, and other biomolecules. Its primary biochemical role is as an inhibitor of alpha-glucosidase . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars. By inhibiting this enzyme, this compound can effectively control the breakdown of carbohydrates, thereby regulating glucose levels in the body .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cellular metabolism, specifically carbohydrate metabolism . By inhibiting alpha-glucosidase, it slows down the breakdown of carbohydrates, thereby controlling the release of glucose into the bloodstream .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with alpha-glucosidase . It binds to the active site of the enzyme, inhibiting its ability to break down carbohydrates. This results in a decrease in the rate of carbohydrate digestion and a subsequent reduction in the release of glucose into the bloodstream .
Metabolic Pathways
This compound is involved in the metabolic pathway related to carbohydrate digestion . It interacts with the enzyme alpha-glucosidase, inhibiting its ability to break down carbohydrates. This results in a controlled release of glucose, thereby regulating glucose levels in the body .
Transport and Distribution
Given its role as an alpha-glucosidase inhibitor, it is likely that it interacts with various transporters or binding proteins involved in carbohydrate metabolism .
Subcellular Localization
Given its role in inhibiting alpha-glucosidase, an enzyme found in the digestive system, it is likely that it is localized in areas of the cell involved in carbohydrate digestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valiolamine can be synthesized through both chemical and microbial methods. The chemical synthesis involves the biodegradation of validamycin to a mixture of validamine and valienamine, which is then chemically converted into this compound . Another method involves the stereoselective synthesis from valiolone, a precursor obtained from validamycin .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Streptomyces hygroscopicus subsp. limoneus is used to produce this compound through fermentation. This method, however, has challenges such as low yield and the accumulation of analogs as by-products . Recent advancements have focused on using recombinant microorganisms to enhance the biosynthetic pathway, improving yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Valiolamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its reactions with phenylisocyanate in high-performance liquid chromatography for quantitative analysis .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents such as phenylisocyanate under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in further biochemical and pharmaceutical applications .
Scientific Research Applications
Valiolamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Validamine
- Valienamine
- Hydroxyvalidamine
Valiolamine stands out due to its potent inhibitory activity and its versatility in various scientific and industrial applications .
Properties
IUPAC Name |
(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLOJRUTNRJDJO-ZYNSJIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003447 | |
| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83465-22-9 | |
| Record name | Valiolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83465-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valiolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083465229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valiolamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHW83U8Q5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


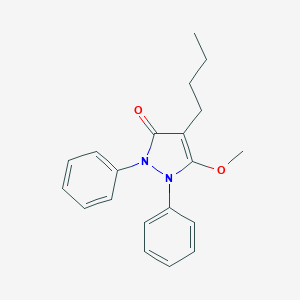

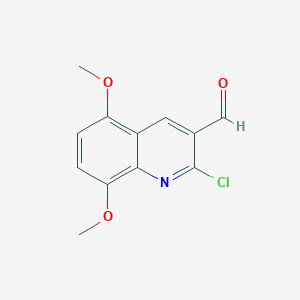




![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
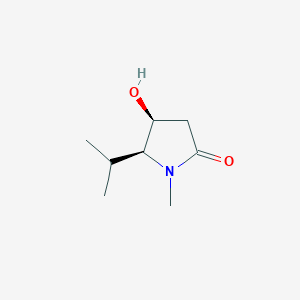
![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)


